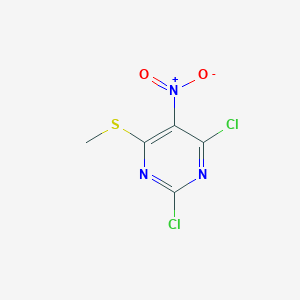

2,4-Dichloro-6-(methylthio)-5-nitropyrimidine

Description

Properties

IUPAC Name |

2,4-dichloro-6-methylsulfanyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2S/c1-13-4-2(10(11)12)3(6)8-5(7)9-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTKXBGRFUEERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichloro-6-(methylthio)-5-nitropyrimidine (CAS No. 1451885-60-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-6-(methylthio)-5-nitropyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document elucidates its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a versatile precursor for the synthesis of complex, biologically active molecules. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its ability to engage in a wide range of biological interactions and its synthetic tractability. Dichlorinated pyrimidines, in particular, are powerful intermediates, allowing for the sequential and regioselective introduction of various functional groups through nucleophilic aromatic substitution (SNAr) reactions.

2,4-Dichloro-6-(methylthio)-5-nitropyrimidine is a highly activated pyrimidine derivative. The presence of two chlorine atoms at the 2- and 4-positions, coupled with the strong electron-withdrawing effect of the nitro group at the 5-position, renders the pyrimidine ring exceptionally susceptible to nucleophilic attack. This heightened reactivity, combined with the potential for differential reactivity between the two chlorine atoms, makes it a strategic starting material for the construction of diverse molecular architectures.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical reagent is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1451885-60-1 | BOC Sciences |

| Molecular Formula | C₅H₃Cl₂N₃O₂S | - |

| Molecular Weight | 240.07 g/mol | - |

| IUPAC Name | 2,4-dichloro-6-(methylthio)-5-nitropyrimidine | - |

| Appearance | Pale yellow to yellow solid | - |

| Purity | Typically ≥95% | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | - |

Synthesis of 2,4-Dichloro-6-(methylthio)-5-nitropyrimidine

Proposed Synthetic Pathway

The synthesis logically proceeds through the construction of the core pyrimidine ring, followed by functional group manipulations to install the desired substituents.

Caption: Proposed synthetic pathway for 2,4-dichloro-6-(methylthio)-5-nitropyrimidine.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on established chemical transformations for similar pyrimidine systems and serves as a practical guide for its synthesis.

Step 1: Methylation of 2-Thiouracil

-

To a stirred solution of 2-thiouracil in an appropriate solvent (e.g., aqueous sodium hydroxide), add dimethyl sulfate dropwise at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Acidify the reaction mixture to precipitate the product, 2-(methylthio)pyrimidine-4,6-diol.

-

Filter, wash with water, and dry the solid to obtain the desired intermediate.

Step 2: Nitration of 2-(Methylthio)pyrimidine-4,6-diol

-

Carefully add 2-(methylthio)pyrimidine-4,6-diol portion-wise to a cooled (0 °C) mixture of concentrated nitric acid and sulfuric acid.

-

Stir the reaction mixture at a low temperature, allowing it to proceed until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the product, 2-(methylthio)-5-nitropyrimidine-4,6-diol.

-

Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

Step 3: Chlorination of 2-(Methylthio)-5-nitropyrimidine-4,6-diol

-

In a flask equipped with a reflux condenser and a gas trap, suspend 2-(methylthio)-5-nitropyrimidine-4,6-diol in an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitored by TLC or HPLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-6-(methylthio)-5-nitropyrimidine.

Reactivity and Mechanistic Insights

The reactivity of 2,4-dichloro-6-(methylthio)-5-nitropyrimidine is dominated by nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, exacerbated by the nitro group, makes the carbon atoms attached to the chlorine atoms highly electrophilic.

Regioselectivity of Nucleophilic Aromatic Substitution

A key aspect of the chemistry of this compound is the regioselectivity of the SNAr reaction. The two chlorine atoms at the C2 and C4 positions are not electronically equivalent. The C4 position is generally more activated towards nucleophilic attack due to the strong resonance-withdrawing effect of the nitro group at the para-like position.

Caption: Regioselectivity in the nucleophilic aromatic substitution of 2,4-dichloro-6-(methylthio)-5-nitropyrimidine.

This regioselectivity allows for a stepwise functionalization of the pyrimidine core, where the more reactive C4-chloro group can be displaced first under milder conditions, followed by the substitution of the C2-chloro group, often requiring more forcing conditions. This differential reactivity is a powerful tool for the synthesis of unsymmetrically substituted pyrimidines.

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of 2,4-dichloro-6-(methylthio)-5-nitropyrimidine lies in its role as a versatile scaffold for the construction of more complex, biologically active molecules.

Synthesis of Substituted Purines

One of the most significant applications of related dichloronitropyrimidines is in the synthesis of substituted purines. Purines are a critical class of heterocyclic compounds found in nucleic acids and as signaling molecules, making them privileged structures in drug discovery.

The general strategy involves the sequential displacement of the two chlorine atoms with different amines, followed by reduction of the nitro group and subsequent cyclization to form the imidazole ring of the purine.

Caption: General workflow for the synthesis of substituted purines.

Precursor for Kinase Inhibitors and Other Bioactive Molecules

The dichloropyrimidine core is a common feature in many kinase inhibitors. The ability to introduce different substituents at the 2- and 4-positions allows for the fine-tuning of the molecule's interaction with the kinase active site. While specific examples utilizing 2,4-dichloro-6-(methylthio)-5-nitropyrimidine are not extensively documented, its structural similarity to known kinase inhibitor precursors suggests its high potential in this area.

Safety and Handling

As a highly reactive and potentially hazardous chemical, 2,4-dichloro-6-(methylthio)-5-nitropyrimidine should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2,4-Dichloro-6-(methylthio)-5-nitropyrimidine is a valuable and highly reactive building block for organic synthesis, particularly in the field of drug discovery. Its key features—the two reactive chlorine atoms with differential reactivity and the activating nitro group—provide a versatile platform for the regioselective synthesis of a wide array of complex heterocyclic compounds, including substituted purines and potential kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutic agents.

References

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. CN102952084A.

Sources

4,6-dichloro-2-(methylthio)-5-nitropyrimidine properties

An In-Depth Technical Guide to 4,6-dichloro-2-(methylthio)-5-nitropyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

4,6-dichloro-2-(methylthio)-5-nitropyrimidine is a polysubstituted heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its value lies in its highly functionalized pyrimidine core, which features three distinct and selectively addressable reactive sites. The presence of two labile chlorine atoms at the C4 and C6 positions, activated by a potent electron-withdrawing nitro group at C5, makes it an exceptional substrate for sequential nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the methylthio group at the C2 position can be readily transformed into a sulfone, creating an additional site for nucleophilic displacement. This guide provides an in-depth analysis of the compound's properties, presents validated protocols for its synthesis and derivatization, and explores its strategic application as a versatile building block in the synthesis of complex molecular scaffolds, particularly tetrasubstituted purines and kinase inhibitors.

Introduction to a Versatile Heterocyclic Building Block

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of nucleobases such as cytosine, thymine, and uracil, as well as a multitude of approved therapeutic agents. The strategic functionalization of this ring system allows for the precise tuning of molecular properties to achieve desired biological activities. 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (CAS No. 1979-96-0) has emerged as a preeminent starting material for this purpose. Its chemical architecture is primed for controlled, stepwise elaboration, enabling the construction of complex, multi-substituted heterocyclic libraries. The electron-deficient nature of the ring system not only facilitates sequential substitutions but also sets the stage for subsequent reduction of the nitro group and cyclization, providing access to fused ring systems like purines, which are of immense interest as potential inhibitors of biological processes.[1]

Physicochemical and Spectroscopic Properties

The reliable use of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. These characteristics dictate its handling, storage, and reaction conditions.

| Property | Value | Reference(s) |

| CAS Number | 1979-96-0 | [2][3] |

| Molecular Formula | C₅H₃Cl₂N₃O₂S | [2] |

| Molecular Weight | 240.07 g/mol | [2] |

| Appearance | Yellow to orange crystalline solid | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C or -20°C under nitrogen | [2][4] |

| Purity (Typical) | ≥95.0% (HPLC) | [5] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are critical for confirming the identity and purity of the compound. While specific spectral data is dependent on the supplier and batch, representative data is widely available through commercial vendor documentation.[4][6]

Synthesis of the Core Scaffold

The most common and scalable synthesis of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine begins with the readily available starting material, diethyl malonate. The process involves a four-step reaction sequence, as detailed in the patent literature.[7]

Caption: Four-step synthesis of the target compound from diethyl malonate.

Experimental Protocol: Synthesis from Diethyl Malonate

This protocol is adapted from a documented synthetic method.[7]

-

Nitration: Diethyl malonate is carefully treated with concentrated or fuming nitric acid to yield diethyl 2-nitromalonate. The reaction is exothermic and requires strict temperature control.

-

Cyclization: The resulting diethyl 2-nitromalonate is added dropwise to a solution of thiourea and a sodium alkoxide (e.g., sodium ethoxide) in ethanol. The mixture is heated to form the pyrimidine ring. After the reaction, the solution is diluted with water and acidified to a pH of 5-6 with hydrochloric acid to precipitate the product, 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.[7]

-

S-Methylation: The 2-mercaptopyrimidine derivative is dissolved in an aqueous solution of sodium hydroxide. Dimethyl sulfate is then added dropwise at a controlled temperature (20-30°C). The reaction introduces the methylthio group. Acidification of the mixture precipitates the product, 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine.[7]

-

Chlorination: The dihydroxy intermediate from the previous step is refluxed in excess phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent. A catalytic amount of N,N-dimethylaniline is often added. After the reaction is complete, the excess POCl₃ is removed under vacuum, and the residue is carefully quenched with ice water. The final product, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, is then extracted, dried, and purified.[7]

Causality: The choice of POCl₃ is critical for converting the hydroxyl groups (in their tautomeric keto form) into chlorides, which are excellent leaving groups for the subsequent SNAr reactions that define the compound's utility.

Reactivity and Synthetic Utility: A Chemist's Guide

The synthetic power of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine lies in the predictable and regioselective manner in which its functional groups react. The electron-withdrawing nitro group and the ring nitrogens strongly activate the C4 and C6 positions towards nucleophilic attack.

Caption: General reaction pathway for synthesizing tetrasubstituted purines.

Protocol 1: Sequential Diamination at C4 and C6

This protocol demonstrates the regioselective displacement of the two chlorine atoms and is based on a reported synthesis of purine precursors.

-

C4 Substitution: Dissolve 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (1 equiv.) in a suitable solvent like tetrahydrofuran (THF). Add a non-nucleophilic base such as diisopropylethylamine (Hunig's base).

-

Slowly add the first amine (e.g., a secondary amine, 1 equiv.) at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

C6 Substitution: Without isolating the intermediate, add the second, typically less hindered amine (e.g., a primary amine, 3 equiv.) to the same reaction mixture.

-

Allow the reaction to proceed for several hours at room temperature.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry over MgSO₄, and concentrate in vacuo to obtain the 4,6-diamino-2-(methylthio)-5-nitropyrimidine derivative.

Causality: The C4 position is generally more electrophilic and sterically accessible, leading to its preferential reaction with the first nucleophile. Using a less hindered primary amine in excess for the second step ensures complete substitution at the more sterically demanding C6 position.

Protocol 2: Modification at the C2 Position

To enable substitution at the C2 position, the methylthio group must first be converted into a better leaving group.

-

Oxidation: Dissolve the diamino-pyrimidine from the previous step (1 equiv.) in anhydrous dichloromethane. Add meta-chloroperbenzoic acid (mCPBA, ~2.2 equiv.) in one portion. The reaction is stirred at room temperature for several hours.

-

Self-Validation: The oxidation transforms the methylthio group (-SMe) into a methylsulfonyl group (-SO₂Me). The sulfonyl group is a powerful electron-withdrawing group and an excellent leaving group, making the C2 position susceptible to nucleophilic attack.

-

Substitution: Quench the reaction by adding the desired nucleophile (e.g., piperidine, excess) directly to the mixture. Stir for an additional 2 hours.

-

Remove the solvent in vacuo and purify the resulting 2,4,6-trisubstituted-5-nitropyrimidine.

Protocol 3: Nitro Group Reduction and Cyclization

The final steps to form a purine ring involve reducing the nitro group to an amine, followed by cyclization.

-

Reduction: Dissolve the trisubstituted nitropyrimidine in a DMF/MeOH mixture. Add chromium(II) chloride (CrCl₂, ~10 equiv.) and stir at room temperature for several hours until the nitro group is fully reduced to an amine.

-

Cyclization: To the resulting diamine, add an orthoester (e.g., trimethyl orthoacetate) and a catalytic amount of a strong acid (e.g., methanesulfonic acid).

-

Heat the reaction mixture (e.g., 100°C) for 24 hours. This promotes the condensation and cyclization to form the imidazole ring of the purine system.

-

After cooling, perform an aqueous workup, extract the final tetrasubstituted purine product, and purify by recrystallization or chromatography.

Applications in Drug Discovery

The true value of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine is realized in its application as a scaffold for creating molecules with therapeutic potential.

-

Kinase Inhibitor Libraries : Protein kinases are a critical class of drug targets, particularly in oncology.[8][9] Many kinase inhibitors are ATP-competitive, binding to the adenine region of the ATP-binding pocket. The purine scaffold, readily synthesized from this starting material, is an excellent mimic of adenine. The ability to introduce three distinct points of diversity (at positions corresponding to C2, C6, and N9 of the purine ring) allows for the generation of vast chemical libraries to screen for potent and selective kinase inhibitors.[10][11][12]

-

Synthesis of Novel Purines : The solution-phase methodology described allows for the synthesis of novel tetrasubstituted purines that may not be accessible through other methods, such as solid-phase synthesis.[1] This opens avenues for exploring new chemical space in drug discovery programs.

-

Pharmaceutical Intermediates : The broader class of substituted dichloropyrimidines are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). For example, the related analog 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is a known intermediate in the manufacturing of the antiplatelet drug Ticagrelor, underscoring the industrial relevance of this chemical family.[5][13]

Safety and Handling

4,6-dichloro-2-(methylthio)-5-nitropyrimidine is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

| Hazard Information | Details | Reference(s) |

| Pictograms | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][14] |

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[3][15]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

Conclusion

4,6-dichloro-2-(methylthio)-5-nitropyrimidine is far more than a simple chemical intermediate; it is a strategically designed building block that offers a blueprint for molecular complexity. Its predictable, regioselective reactivity allows researchers to perform sequential SNAr reactions and further modifications with a high degree of control. This has established the compound as an invaluable tool in medicinal chemistry, enabling the efficient synthesis of diverse libraries of polysubstituted pyrimidines and purines. For scientists and professionals in drug development, mastering the chemistry of this scaffold provides a reliable and powerful pathway to novel therapeutic candidates, particularly in the competitive field of kinase inhibitor discovery.

References

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

- Utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. Part 2: Solution phase synthesis of tetrasubstituted purines. ResearchGate. [Link]

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKAT USA. [Link]

- Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 4,6-Dichloro-2-methyl-5-nitropyrimidine. PubChem. [Link]

- An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. [Link]

- 4,6-Dichloro-2-(methylthio)pyrimidine. PubChem. [Link]

- 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE. precisionFDA. [Link]

- Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of Heterocyclic Chemistry. [Link]

- Utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. Part 2: Solution phase synthesis of tetrasubstituted purines. ElectronicsAndBooks. [Link]

- The Indispensable Role of 4,6-Dichloro-2-(methylthio)pyrimidine in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Exploring 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

- The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Drug Discovery - Inhibitor. chemical-kinomics. [Link]

- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. National Institutes of Health. [Link]

- Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1979-96-0|4,6-Dichloro-2-(methylthio)-5-nitropyrimidine|BLD Pharm [bldpharm.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. innospk.com [innospk.com]

- 6. CAS 13162-43-1 | 4,6-Dichloro-2-methyl-5-nitropyrimidine - Synblock [synblock.com]

- 7. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. chemicalkinomics.com [chemicalkinomics.com]

- 12. Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

2,4-Dichloro-6-(methylthio)-5-nitropyrimidine molecular weight

An In-depth Technical Guide to 2,4-Dichloro-6-(methylthio)-5-nitropyrimidine: Synthesis, Reactivity, and Applications

Introduction

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules. Its unique electronic properties and the ability to be extensively functionalized make it a privileged structure for interacting with a wide range of biological targets. Within this class, halogenated and functionalized pyrimidines serve as highly versatile intermediates for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-(methylthio)-5-nitropyrimidine, a polysubstituted pyrimidine with significant potential as a building block in synthetic and medicinal chemistry. Due to the limited direct experimental data available for this specific isomer, this document synthesizes information from closely related and well-characterized analogues, such as 4,6-dichloro-2-(methylthio)-5-nitropyrimidine and 2,4-dichloro-6-methyl-5-nitropyrimidine. By examining the established chemistry of these related compounds, we can infer the physicochemical properties, reactivity, and potential applications of the title compound, offering a robust framework for researchers and drug development professionals.

Part 1: Core Molecular Profile and Physicochemical Properties

2,4-Dichloro-6-(methylthio)-5-nitropyrimidine is a highly functionalized pyrimidine derivative. Its structure features two reactive chlorine atoms, a nitro group that acts as a strong electron-withdrawing group, and a methylthio moiety, each conferring distinct chemical reactivity.

Chemical Structure and Identifiers

The molecular structure contains a pyrimidine ring substituted at positions 2, 4, 5, and 6. The arrangement of these functional groups, particularly the electron-withdrawing nitro group and the displaceable chlorine atoms, dictates its chemical behavior.

Caption: Chemical structure of 2,4-Dichloro-6-(methylthio)-5-nitropyrimidine.

Quantitative Data Summary

The following table summarizes the key identifiers and calculated physicochemical properties for the compound.

| Parameter | Value | Source |

| IUPAC Name | 2,4-dichloro-6-(methylthio)-5-nitropyrimidine | - |

| CAS Number | 1451885-60-1 | BOC Sciences[] |

| Molecular Formula | C₅H₃Cl₂N₃O₂S | Calculated |

| Molecular Weight | 240.06 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 68.92 Ų | Inferred from isomer data[2] |

| Predicted LogP | 2.00 | Inferred from isomer data[2] |

Part 2: Synthesis and Chemical Reactivity

While a specific, validated synthesis for 2,4-Dichloro-6-(methylthio)-5-nitropyrimidine is not prominently described in the literature, a plausible synthetic route can be designed based on established pyrimidine chemistry. The reactivity of the molecule is high, owing to its multiple functional groups, making it a versatile synthetic intermediate.

Proposed Synthetic Pathway

A logical approach to the synthesis starts from a suitable precursor and introduces the required functional groups in a stepwise manner. A multi-step synthesis adapted from a known procedure for a related isomer provides a strong theoretical foundation.[3] The pathway involves nitration, cyclization, methylation, and chlorination.

Caption: Proposed synthetic workflow for the target molecule.

Protocol Causality:

-

Nitration: The synthesis begins by activating the malonate ester via nitration, which is crucial for the subsequent cyclization step.

-

Cyclization: The nitrated intermediate is cyclized with thiourea. This step is fundamental for constructing the core pyrimidine heterocycle.

-

Methylation: The mercapto group introduced by thiourea is methylated, typically using an electrophilic methyl source like dimethyl sulfate, to form the methylthio ether.

-

Chlorination: The final step involves converting the dihydroxy-pyrimidine intermediate into the target dichloro-pyrimidine using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalyst like N,N-dimethylaniline.[3]

Key Reactive Sites and Transformations

The utility of 2,4-Dichloro-6-(methylthio)-5-nitropyrimidine as a synthetic intermediate stems from the distinct reactivity of its functional groups:

-

Nucleophilic Aromatic Substitution (SNAr) at C2 and C4: The chlorine atoms at the C2 and C4 positions are excellent leaving groups, activated by the electron-withdrawing nature of the pyrimidine ring and the nitro group. This allows for sequential and regioselective displacement by a wide variety of nucleophiles (amines, alcohols, thiols), enabling the construction of diverse compound libraries. The synthesis of tetrasubstituted purines from a related isomer highlights this powerful approach.[4]

-

Reduction of the Nitro Group: The nitro group at C5 can be readily reduced to an amino group using standard methods such as catalytic hydrogenation or metal-acid combinations (e.g., CrCl₂).[4] This transformation yields an amino-pyrimidine, a key precursor for building fused heterocyclic systems or for introducing further functionality.

-

Oxidation of the Methylthio Group: The sulfur atom of the methylthio group at C6 can be oxidized to a sulfoxide or a sulfone using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).[4] The resulting methylsulfonyl group is a superior leaving group compared to chloride, enabling a third site for nucleophilic substitution and expanding the synthetic possibilities.

Part 3: Applications in Research and Drug Discovery

Substituted pyrimidines are integral to modern drug discovery. The title compound, with its multiple points for diversification, is a valuable scaffold for generating novel molecules with potential therapeutic applications.

Role as a Versatile Chemical Building Block

The primary application of 2,4-Dichloro-6-(methylthio)-5-nitropyrimidine is as a versatile intermediate in organic synthesis. Its trifunctional nature (two distinct leaving groups and a reducible nitro group) allows for a programmed, stepwise elaboration to create complex, highly substituted heterocyclic compounds that would be difficult to access by other means. This makes it an ideal starting point for generating libraries of compounds for high-throughput screening.

Potential Therapeutic Applications

While direct biological activity data for this compound is scarce, the pyrimidine core and its substituents are associated with a range of pharmacological activities:

-

Anticancer Agents: Many pyrimidine derivatives function as anticancer drugs, often by acting as kinase inhibitors or by interfering with nucleotide metabolism. The ability to introduce varied substituents allows for the fine-tuning of interactions with specific enzyme active sites.[5]

-

Antibacterial and Antifungal Agents: The pyrimidine scaffold is present in numerous antimicrobial agents. The nitro group, in particular, is a well-known pharmacophore in antibacterial and antiparasitic drugs.[6]

-

Enzyme Inhibition: Nitro and nitroso-substituted heterocycles have been investigated as potent enzyme inhibitors. For instance, related 5-nitrosopyrimidine derivatives have shown strong inhibitory effects on O⁶-alkylguanine-DNA alkyltransferase (AGAT), enhancing the efficacy of certain chemotherapeutic agents.[6]

Part 4: Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for 2,4-Dichloro-6-(methylthio)-5-nitropyrimidine, safety and handling protocols must be based on data from closely related analogues, such as 2,4-dichloro-6-methyl-5-nitropyrimidine and 4,6-dichloro-2-(methylthio)-5-nitropyrimidine.[7][8][9] These compounds are classified as hazardous, and similar precautions should be rigorously applied.

Hazard Identification and Classification

The compound is expected to be harmful and an irritant based on data from its isomers.

| Hazard Statement | Classification Code | Description |

| Harmful if swallowed | H302 | Acute Toxicity (Oral), Category 4[8] |

| Causes skin irritation | H315 | Skin Irritation, Category 2[7][8] |

| Causes serious eye irritation | H319 | Eye Irritation, Category 2[7][8] |

| May cause respiratory irritation | H335 | Specific Target Organ Toxicity — Single Exposure, Category 3[7][8] |

Recommended Handling and Precautionary Measures

All work with this compound should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][8]

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors. Eyewash stations and safety showers must be readily accessible.[10]

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents. It is recommended to store locked up.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

2,4-Dichloro-6-(methylthio)-5-nitropyrimidine represents a highly promising, albeit under-characterized, chemical entity for advanced organic synthesis and medicinal chemistry. Its calculated molecular weight is 240.06 g/mol , and its structure offers at least three distinct and orthogonally reactive sites. This trifecta of functionality—two differentially activated chloro-leaving groups and a reducible nitro group—positions it as a powerful scaffold for building molecular complexity and diversity. While direct experimental data remains limited, a robust understanding of its properties and reactivity can be confidently inferred from the extensive literature on related pyrimidine isomers. For researchers and drug developers, this compound is a gateway to novel chemical space, holding significant potential for the discovery of new therapeutic agents.

References

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

J&K Scientific. (n.d.). 2,4-Dichloro-6-methyl-5-nitropyrimidine, 98%. Retrieved from [Link]

-

ChemBK. (2024). 2,4-dichloro-6-methyl-5-nitropyrimidine. Retrieved from [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0. Retrieved from [Link]

-

ResearchGate. (2025). Utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. Part 2: Solution phase synthesis of tetrasubstituted purines. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Retrieved from [Link]

Sources

- 2. chemscene.com [chemscene.com]

- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. 2,4-Dichloro-6-methyl-5-nitropyrimidine | 13162-26-0 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Solubility Profile of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine: A Methodological Framework for Researchers

An In-Depth Technical Guide

Abstract

4,6-dichloro-2-(methylthio)-5-nitropyrimidine is a pivotal heterocyclic intermediate in the synthesis of diverse, biologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its utility in solution-phase synthesis, for instance in the creation of tetrasubstituted purines, makes a thorough understanding of its solubility characteristics in common organic solvents an essential prerequisite for reaction optimization, purification, and formulation. Poor solubility can impede bioavailability and lead to unreliable outcomes in biological assays.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. It moves beyond a simple data sheet to offer detailed experimental protocols, explain the causality behind methodological choices, and provide a robust system for generating reliable and reproducible solubility data.

Introduction: The Significance of Solubility in Synthetic Utility

The chemical architecture of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine—a pyrimidine core functionalized with two reactive chloro groups, an electron-withdrawing nitro group, and a methylthio moiety—renders it a versatile building block.[1] However, these same features dictate its physicochemical properties, including its solubility. For chemists in a laboratory or industrial setting, solubility is not an abstract parameter; it is a critical factor that governs:

-

Reaction Kinetics: The rate and completeness of a reaction often depend on the concentration of reactants in the solution phase.

-

Purification: Processes like recrystallization are entirely dependent on the differential solubility of the target compound and impurities in a given solvent system at various temperatures.[3]

-

Formulation & Bioavailability: For compounds intended for biological screening, solubility in relevant media (including co-solvents like DMSO) is a key determinant of absorption and, ultimately, efficacy.[2]

This guide provides the theoretical grounding and practical, step-by-step protocols necessary to characterize the solubility of this important synthetic intermediate.

Physicochemical Profile and Qualitative Solubility Prediction

The solubility of a compound is a function of the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. The structure of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine offers several clues to its likely behavior:

-

Pyrimidine Core: A polar heterocyclic ring.

-

Dichloro Substituents: The two chlorine atoms are electronegative but also contribute to the molecule's lipophilicity and reduce its ability to form hydrogen bonds as a donor.

-

Nitro Group: A highly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

-

Methylthio Group: This group adds to the molecular size and can influence solubility and biological activity.[1]

Based on this structure, we can predict that the compound will exhibit low solubility in non-polar solvents (e.g., hexane) and water, but will be more soluble in polar aprotic solvents that can effectively solvate the polar functionalities without requiring hydrogen bond donation. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are therefore expected to be effective. For other pyrimidine derivatives, the observed solubility order has been DMF > methanol > carbon tetrachloride, highlighting the strong influence of the solvent's nature.[4]

Core Concepts: Kinetic vs. Thermodynamic Solubility

In drug discovery and chemical development, solubility is assessed under two distinct conditions: kinetic and thermodynamic.[2] Understanding the difference is crucial for interpreting experimental results correctly.

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[2][5] This measurement is critical for understanding the stable state of the system and is vital for formulation and process chemistry. It is typically determined using the "shake-flask" method, which involves equilibrating an excess of the solid compound with the solvent over an extended period.[5]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (typically in DMSO) to an aqueous or organic medium.[6] It reflects the solubility of the fastest precipitating form of the compound and is highly relevant for high-throughput screening (HTS) where compounds are often handled in this manner.[2]

The workflow below illustrates the conceptual difference between these two critical parameters.

Caption: Conceptual workflows for thermodynamic and kinetic solubility.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes the gold-standard shake-flask method to determine the equilibrium solubility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine.[2][5] This method is designed to be self-validating by ensuring that equilibrium is reached and that quantification is accurate.

Workflow Diagram

Caption: Factors influencing the solubility of the target compound.

Conclusion

Characterizing the solubility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine is a foundational step for its effective use in research and development. By employing systematic, robust, and well-documented protocols such as the shake-flask method detailed here, researchers can generate high-quality data. This information is indispensable for optimizing synthetic routes, developing effective purification strategies, and ensuring the reliability of data from biological screening assays. The framework presented in this guide provides the necessary tools to confidently establish the solubility profile of this versatile chemical intermediate in a range of relevant organic solvents.

References

-

Baluja, S., & Soni, P. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Glantz, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Ruell, J. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Baluja, S., et al. (2013). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]

-

Zhang, C., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4, 6-dichloro-2-methylthio-5-nitropyrimidine.

-

Rizzuti, B., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecules. [Link]

-

Combs, A. P., et al. (2003). Utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. Part 2: Solution phase synthesis of tetrasubstituted purines. Tetrahedron Letters. [Link]

-

Cvetkovikj, I., et al. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80531, 4,6-Dichloro-2-(methylthio)pyrimidine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83192, 4,6-Dichloro-2-methyl-5-nitropyrimidine. [Link]

-

Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. [Link]

-

Atom Pharma. (n.d.). 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE. [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, ¹³C NMR spectroscopy is particularly powerful for elucidating the carbon framework of a molecule. This guide offers a detailed exploration of the ¹³C NMR chemical shifts for 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, a substituted pyrimidine of interest to researchers in medicinal chemistry and materials science.

Given the absence of a publicly available, experimentally verified ¹³C NMR spectrum for this specific molecule, this document serves as a predictive guide. It combines foundational NMR principles with spectral data from structurally analogous compounds to forecast the chemical shifts. This approach not only provides a valuable reference for the characterization of this and related compounds but also illustrates the logic of spectral interpretation and prediction—a critical skill for any research scientist. This guide is structured to provide a deep understanding of the factors governing the ¹³C NMR spectrum, a robust experimental protocol for its acquisition, and a predictive framework for its analysis.

Core Principles: Factors Influencing Chemical Shifts in the Target Molecule

The ¹³C chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. The electron density around a nucleus creates a magnetic field that opposes the main magnetic field of the NMR spectrometer, a phenomenon known as shielding. Higher electron density leads to greater shielding and a lower chemical shift (upfield shift), while lower electron density results in deshielding and a higher chemical shift (downfield shift). In 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, the chemical shifts of the carbon atoms are primarily influenced by the cumulative effects of the pyrimidine ring itself and its diverse substituents.

-

The Pyrimidine Ring: The sp²-hybridized carbons of the aromatic pyrimidine ring typically resonate in the range of 150-165 ppm. The two nitrogen atoms within the ring are strongly electron-withdrawing, which significantly deshields the adjacent carbon atoms.

-

Chlorine Substituents (-Cl): The two chlorine atoms at the C4 and C6 positions exert a strong inductive electron-withdrawing effect, which deshields the carbons they are attached to, causing a downfield shift. Their influence also extends, to a lesser degree, to adjacent carbons.

-

Nitro Substituent (-NO₂): The nitro group at the C5 position is one of the most powerful electron-withdrawing groups. It dramatically deshields the carbon to which it is bonded through both inductive and resonance effects, leading to a substantial downfield shift.

-

Methylthio Substituent (-SCH₃): The methylthio group at the C2 position has a more complex influence. The sulfur atom is electronegative and can withdraw electron density inductively. However, it also possesses lone pairs of electrons that can be donated into the pyrimidine ring via resonance, which would have a shielding effect. The net result on the attached carbon (C2) and others in the ring will be a balance of these competing effects. The methyl carbon of the -SCH₃ group is an sp³-hybridized carbon and will appear significantly upfield, typically in the 10-20 ppm range.

Predicted ¹³C NMR Spectrum

Based on the principles outlined above and analysis of spectral data for analogous compounds such as 4,6-dichloropyrimidine[1][2], 5-nitropyrimidine, and 2-(methylthio)pyrimidine[3], the following chemical shifts are predicted for 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. The predictions are made assuming the sample is dissolved in deuterochloroform (CDCl₃).

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~170 | Attached to two electronegative nitrogen atoms and the sulfur of the methylthio group. The combined deshielding effects are expected to shift this carbon significantly downfield. |

| C4/C6 | ~160 | Directly bonded to highly electronegative chlorine atoms and adjacent to ring nitrogens, leading to strong deshielding. |

| C5 | ~135 | Strongly deshielded by the powerful electron-withdrawing nitro group. |

| -SCH₃ | ~15 | A typical sp³-hybridized carbon attached to a sulfur atom, expected to be in the upfield region of the spectrum. |

Visualizing Structure-Spectrum Correlation

The following diagram illustrates the structure of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine and the primary electronic influences of the substituents on the ¹³C NMR chemical shifts.

Caption: Molecular structure and key electronic effects on ¹³C NMR shifts.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To validate the predicted chemical shifts and obtain a high-quality spectrum, a rigorous and well-defined experimental procedure is essential. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

-

Purity Assessment: Prior to NMR analysis, confirm the purity of the synthesized 4,6-dichloro-2-(methylthio)-5-nitropyrimidine using an orthogonal technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). A purity level of >95% is recommended.

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Deuterochloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) are suitable alternatives.

-

Sample Concentration: Weigh approximately 20-30 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure no solid particles are transferred.

2. NMR Instrument Setup and Calibration:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Probe Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure maximum signal sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical lock signal.

3. ¹³C NMR Data Acquisition:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker systems) should be used. This will produce a spectrum with singlets for each unique carbon atom, simplifying interpretation.

-

Acquisition Parameters:

-

Spectral Width (SW): Set a spectral width that encompasses the expected range of chemical shifts, typically 0 to 220 ppm.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a sufficient number of scans is critical for achieving a good signal-to-noise ratio. Start with 1024 scans and increase if necessary.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 times the longest T₁ of the carbon nuclei) would be required.

-

Acquisition Time (AQ): Aim for an acquisition time of at least 1-2 seconds to ensure good digital resolution.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.

-

4. Data Processing and Analysis:

-

Fourier Transform: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak. For CDCl₃, the central peak of the triplet is at 77.16 ppm.

-

Peak Picking and Integration: Identify all significant peaks and record their chemical shifts.

To further aid in the definitive assignment of the quaternary carbons (C2, C4, C5, C6), advanced 2D NMR experiments such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment are highly recommended.

Conclusion

This technical guide provides a comprehensive predictive analysis of the ¹³C NMR chemical shifts for 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, grounded in the fundamental principles of NMR spectroscopy and data from analogous structures. The predicted spectrum, with distinct signals for each carbon environment, serves as a valuable benchmark for researchers working on the synthesis and characterization of this and related heterocyclic compounds. The detailed experimental protocol outlined herein provides a robust framework for obtaining high-quality, reproducible NMR data, which is the cornerstone of structural elucidation in chemical research. The synergy of predictive analysis and rigorous experimental methodology empowers scientists to confidently characterize novel molecular entities, accelerating the pace of discovery and innovation.

References

-

PubChem. 4,6-Dichloropyrimidine. [Link]

-

SpectraBase. 4,6-Dichloropyrimidine Spectrum. [Link]

-

SpectraBase. 2-Methylthio-pyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Navigating the Safety Landscape of Dichloronitropyrimidines: A Technical Guide to 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Introduction: Clarifying the Subject and Ensuring Safety

In the realm of heterocyclic chemistry, substituted pyrimidines are foundational scaffolds for a vast array of biologically active molecules. Their synthesis often involves highly reactive and potentially hazardous intermediates. This guide provides a detailed examination of the safety, handling, and toxicological profile of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine (CAS No. 1979-96-0).

It is crucial to note that the chemical nomenclature in this class can be specific. While this guide focuses on the well-documented 4,6-dichloro isomer (CAS 1979-96-0) for which comprehensive safety data is available, a related isomer, 2,4-Dichloro-6-(methylthio)-5-nitropyrimidine (CAS No. 1451885-60-1), also exists. Due to the structural similarities, the safety precautions and hazard profiles are anticipated to be very similar. This guide is constructed on the principle of providing the most thorough and verifiable safety information to ensure maximum protection in the laboratory.

This document synthesizes data from supplier safety data sheets and chemical databases to offer a holistic view grounded in established safety protocols. The causality behind each recommendation is explained to empower researchers not just to follow procedures, but to understand the principles of chemical safety.

Chemical Identity and Hazard Classification

Properly identifying a chemical and its inherent hazards is the first step in a robust safety protocol. 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine is a heterocyclic organic compound utilized as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.[1]

Compound Identification

| Identifier | Value |

| IUPAC Name | 4,6-dichloro-2-(methylthio)-5-nitropyrimidine |

| CAS Number | 1979-96-0 |

| Molecular Formula | C₅H₃Cl₂N₃O₂S |

| Molecular Weight | 240.07 g/mol |

| Appearance | Pale yellow to brown solid |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. Understanding these classifications is essential for immediate hazard recognition and response.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

The signal word for this compound is "Warning" . The primary hazards are acute toxicity upon exposure through ingestion, skin contact, or inhalation, as well as significant irritation to the skin, eyes, and respiratory system.[2][3]

Chemical Structure and Hazard Relationship

The reactivity and toxicity of this molecule are directly linked to its structure. The electron-withdrawing nitro group and chlorine atoms make the pyrimidine ring susceptible to nucleophilic substitution, a desired trait for synthesis but also a source of its biological reactivity and potential for adverse effects.

Caption: Chemical structure of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine.

Exposure Control and Personal Protection

Controlling exposure is paramount. This involves a multi-layered approach encompassing engineering controls, administrative procedures, and Personal Protective Equipment (PPE). The goal is to create a self-validating system where each layer of protection backs up the others.

Engineering Controls: The First Line of Defense

The primary method for exposure control is to handle the substance in a controlled environment.

-

Fume Hood: All weighing and handling of this solid compound should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for good engineering controls but is essential for protecting the user from direct contact.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield when handling the material.[4]

-

Skin Protection:

-

Gloves: Use chemically resistant gloves (e.g., nitrile rubber). It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

-

Respiratory Protection: If there is a risk of dust formation that cannot be controlled by a fume hood, a NIOSH-approved particulate respirator should be used.

Caption: Standard workflow for donning and using PPE.

Handling, Storage, and Disposal Protocols

The lifecycle of a chemical in the lab, from receipt to disposal, requires stringent protocols to ensure safety and regulatory compliance.

Safe Handling Protocol

-

Preparation: Before handling, review this safety guide and the supplier's SDS. Ensure all necessary engineering controls and PPE are in place and functional.

-

Aliquotting: Conduct all transfers of the solid material within a chemical fume hood to minimize inhalation risk. Use anti-static and spark-proof tools where possible.[4]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

-

Contamination: Avoid contact with skin, eyes, and clothing. Take off any contaminated clothing immediately and wash it before reuse.[5]

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed to prevent moisture contamination.[4]

-

Incompatibilities: Avoid strong oxidizing agents.[4]

-

Security: Store in a locked cabinet or area with restricted access.[4]

Disposal Considerations

-

Classification: This material is considered hazardous waste.

-

Procedure: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

First Aid and Emergency Procedures

In the event of an exposure, immediate and correct action can significantly mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. Seek medical attention if irritation occurs.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[4] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Stability Information

A deeper understanding of the chemical's reactivity and toxicological properties provides the context for the stringent safety measures required.

Toxicological Profile

-

Acute Effects: As indicated by the GHS classification, the compound is harmful if swallowed, inhaled, or in contact with the skin. It causes irritation to the skin, eyes, and respiratory tract.[2]

-

Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is currently available. As a standard precautionary principle for novel or under-studied chemicals, chronic exposure should be avoided.

Chemical Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions.[4]

-

Hazardous Reactions: No hazardous polymerization is expected.

-

Conditions to Avoid: Exposure to moisture and incompatible materials like strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to release toxic gases such as hydrogen chloride, nitrogen oxides, and sulfur oxides.[6]

Conclusion

4,6-Dichloro-2-(methylthio)-5-nitropyrimidine is a valuable synthetic intermediate that demands respect and careful handling. Its hazard profile—encompassing acute toxicity and irritant properties—necessitates the use of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols for handling, storage, and disposal. By understanding the "why" behind these safety measures, researchers can foster a culture of safety that protects themselves, their colleagues, and their work. This guide serves as a foundational document, but it is imperative to always consult the most current Safety Data Sheet from the supplier before commencing any work.

References

-

Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

ChemBK. (2024, April 10). 2,4-dichloro-6-methyl-5-nitropyrimidine. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. chembk.com [chembk.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 2,4-Dichloro-6-methyl-5-nitropyrimidine - Safety Data Sheet [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

The Dual Nature of Halogenated Nitropyrimidines: Synthetic Utility and Inherent Risk

An In-depth Technical Guide to the Handling and Storage of Halogenated Nitropyrimidines

This guide provides comprehensive technical and safety information for researchers, scientists, and drug development professionals working with halogenated nitropyrimidines. These compounds are powerful intermediates in organic synthesis but demand rigorous handling and storage protocols due to their inherent reactivity and potential hazards. This document moves beyond simple procedural lists to explain the chemical principles that dictate these safety measures, fostering a culture of informed caution in the laboratory.

Halogenated nitropyrimidines are a class of heterocyclic compounds characterized by a pyrimidine ring substituted with one or more halogen atoms and at least one nitro group. This specific combination of functional groups makes them exceptionally valuable building blocks in medicinal chemistry and materials science.[1][2][3] The pyrimidine core is a common motif in biologically active molecules, and the presence of a halogen and a nitro group provides orthogonal handles for diverse chemical transformations.

The synthetic power of these molecules stems directly from their electronic properties. The pyrimidine ring and the potent electron-withdrawing nitro group work in concert to dramatically lower the electron density of the ring system. This effect renders the halogen-bearing carbon atom highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) . This reactivity allows for the facile introduction of a wide array of nucleophiles (amines, thiols, alkoxides), making them key intermediates in the synthesis of complex molecular architectures.[4][5][6] However, this same high reactivity is the primary source of the hazards associated with their handling and storage.

Understanding the Core Reactivity & Stability Profile

A thorough understanding of the chemical behavior of halogenated nitropyrimidines is foundational to their safe use. Their hazardous potential is not arbitrary but is a direct consequence of their molecular structure.

Pronounced Electrophilicity and Incompatibilities

The defining characteristic of these compounds is their susceptibility to SNAr reactions. This reactivity dictates a long list of incompatible materials that must be rigorously segregated during storage and handling.

-

Bases and Nucleophiles: Strong and weak bases (e.g., hydroxides, carbonates), amines, thiols, and alcohols can readily displace the halogen, often in highly exothermic reactions.[4][5] Contact with aqueous bases can lead to hydrolysis and potentially ring-opening.[7]

-

Reducing Agents: The nitro group is a high-energy functional group. Contact with reducing agents (e.g., hydrides, certain metals) can initiate vigorous, potentially explosive, reduction reactions.[8][9]

-

Water/Moisture: While slower than with strong bases, hydrolysis can occur in the presence of water, leading to the degradation of the material and the formation of corrosive byproducts like hydrohalic acids (HCl, HBr). This necessitates storage in dry environments.

Thermal Instability

Nitroaromatic compounds are, by nature, energetic materials. The decomposition of these molecules can release significant amounts of energy in the form of heat and gas.[10][11]

-

Runaway Reactions: Thermal decomposition can be autocatalytic, meaning the heat generated by the initial decomposition accelerates the rate of further decomposition, potentially leading to a dangerous runaway reaction or explosion.[10] This risk is exacerbated by the presence of impurities or contaminants, which can lower the decomposition temperature.[10]

-

Heat and Light Sensitivity: Storage at elevated temperatures or exposure to direct sunlight should be avoided as they can provide the activation energy needed to initiate decomposition.[12]

A summary of key incompatibilities is presented below.

| Hazard Class | Incompatible Materials | Rationale and Potential Outcome |

| Bases / Nucleophiles | Hydroxides, Amines, Alkoxides, Thiols, Water | Rapid, exothermic SNAr reaction. Degradation of the compound. Potential for pressure buildup in a closed container. |

| Reducing Agents | Metal Hydrides (e.g., NaBH₄), Active Metals (e.g., Zinc powder) | Vigorous, potentially explosive reduction of the nitro group. |

| Strong Acids | Concentrated Nitric or Sulfuric Acid | Potential for uncontrolled side reactions or accelerated decomposition. Nitric acid is also a strong oxidizer.[13] |

| Oxidizing Agents | Peroxides, Permanganates, Nitrates | While the nitro group is an oxidant, mixing with other strong oxidizers can create unstable, shock-sensitive mixtures. |

| Heat & Ignition Sources | Open flames, hot plates, direct sunlight | Can provide the activation energy for thermal decomposition, leading to a runaway reaction.[14][15][16] |

Systematic Hazard Assessment and Control

Before any laboratory work begins, a thorough risk assessment is mandatory. This process is a self-validating system to ensure all potential hazards are identified and mitigated.

Decoding the Safety Data Sheet (SDS)

The SDS for the specific halogenated nitropyrimidine being used is the single most important source of safety information.[17] It provides detailed, compound-specific data on:

-

Hazard Identification: Including GHS pictograms and hazard statements.

-

Toxicological Information: Routes of exposure, acute/chronic health effects (e.g., skin/eye irritation, sensitization).[8][18]

-

Fire-Fighting Measures: Recommended extinguishing media and specific hazards.

-

Handling and Storage: Specific incompatibility and storage condition advice.

Risk Assessment Workflow

The decision-making process for handling these compounds should be systematic. The following workflow illustrates the key steps from planning to disposal.

Caption: Risk Assessment and Handling Workflow.

Laboratory Handling Protocols

Adherence to strict protocols is non-negotiable. The primary goal is to prevent exposure and avoid creating hazardous conditions.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All handling of halogenated nitropyrimidines must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[17][19]

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles | Protects against splashes and fine dust. |

| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Check glove manufacturer's data for breakthrough times for specific solvents used. |

| Body Protection | Flame-resistant lab coat | Protects skin and clothing from spills. |

| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items. |

Step-by-Step Experimental Protocol for Safe Handling

-

Preparation: Before bringing the chemical into the workspace, ensure the fume hood is clean and uncluttered.[17] Assemble all necessary glassware and reagents. Have appropriate spill cleanup materials and quenching agents readily available.

-

Weighing & Transfer: Conduct all transfers of solid material within the fume hood to contain dust. Use a powder funnel and anti-static weigh boats to minimize dispersal.

-

Reaction Setup: Add the compound to the reaction vessel slowly and in a controlled manner. If the reaction is expected to be exothermic, use an ice bath to manage the temperature. For moisture-sensitive reactions, use an inert atmosphere (Nitrogen or Argon).

-

Quenching: Never add water or protic solvents directly to a reactive mixture without first cooling it to a safe temperature. Quench reactions slowly by adding the quenching agent dropwise with stirring.

-

Cleanup: Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate as halogenated hazardous waste.[17]

Long-Term Stability: Storage Requirements

Incorrect storage is a common cause of laboratory incidents. The principles of safe storage are based on mitigating the reactivity and instability discussed earlier.

The Four Pillars of Safe Storage

-

Segregation: This is the most critical rule. Store halogenated nitropyrimidines in a dedicated cabinet away from all incompatible materials, particularly bases, reducing agents, and flammable materials.[12][20] Use secondary containment trays to contain any potential leaks.[12]

-

Environment: The storage area must be cool, dry, dark, and well-ventilated.[12][21] Avoid storing them in direct sunlight or near heat sources like ovens.

-

Container Integrity: Containers must be tightly sealed to prevent exposure to atmospheric moisture.[22] Ensure labels are clear, legible, and include the date received and opened.[21][22]

-

Inventory Management: Only store the minimum quantity required.[21] Implement a "first-in, first-out" policy and periodically inspect containers for signs of degradation.

Storage Decision Logic

The following diagram provides a decision-making framework for ensuring proper storage.

Caption: Decision Tree for Proper Storage Conditions.

Spill and Waste Management

Accidents can happen, and proper preparation is key to mitigating their consequences. All waste generated must be handled as hazardous.

Emergency Spill Response

-

Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or produces significant vapors.

-

Control: If safe to do so, prevent the spill from spreading using absorbent materials.

-

Cleanup: Wear full PPE. Cover the spill with a chemical absorbent rated for halogenated organic compounds. Do not use combustible materials like paper towels.

-

Collection: Carefully collect the absorbed material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Waste Disposal Protocol

Halogenated waste must never be mixed with non-halogenated waste or poured down the drain.[17][19]

Caption: Segregation and Disposal Workflow for Hazardous Waste.

The fundamental principle is strict segregation.[22][23] Mixing halogenated waste with other solvent streams can complicate and increase the cost of disposal and may create dangerous chemical reactions within the waste container.

Conclusion